molecular formula C13H17F3N4O2 B2395402 N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide CAS No. 2200175-67-1

N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide

Cat. No. B2395402
CAS RN: 2200175-67-1
M. Wt: 318.3
InChI Key: UIJCPTIMBYYLAV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoroethyl group, an imidazole ring, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions . The trifluoroethyl group is a highly electronegative group that could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the imidazole ring and the amide group. For example, the imidazole ring can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could increase the compound’s lipophilicity, which could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole-containing compounds have biological activity and are used as drugs .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or industry, as well as studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2/c1-4-11(21)19(3)8-12(22)18(2)7-10-17-5-6-20(10)9-13(14,15)16/h4-6H,1,7-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJCPTIMBYYLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1CC(F)(F)F)C(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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